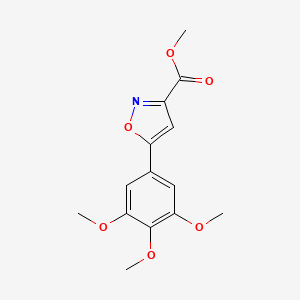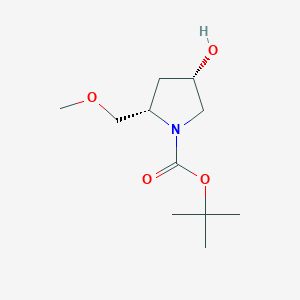![molecular formula C16H14ClN7 B2401868 5-氯-6-(4-{5H-吡咯并[3,2-d]嘧啶-4-基}哌嗪-1-基)吡啶-3-腈 CAS No. 2380176-12-3](/img/structure/B2401868.png)
5-氯-6-(4-{5H-吡咯并[3,2-d]嘧啶-4-基}哌嗪-1-基)吡啶-3-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C16H14ClN7 and its molecular weight is 339.79. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
蛋白激酶B (PKB) 抑制
该化合物已被发现是创建对PKB具有高达150倍选择性的ATP竞争性纳摩尔抑制剂的关键组成部分,而对密切相关的激酶PKA则没有抑制活性 。PKB,也称为Akt,是调节生长和存活的细胞内信号通路的重要组成部分。 PKB信号通路在癌症中经常失调,因此PKB抑制剂具有作为抗肿瘤药物的潜力 .
抗病毒活性
与“5-氯-6-(4-{5H-吡咯并[3,2-d]嘧啶-4-基}哌嗪-1-基)吡啶-3-腈”类似的化合物已表现出显着的抗病毒活性 。虽然来源中没有详细说明确切的机制,但这表明它在抗病毒药物开发中的潜在用途。
DPP-IV抑制
吡咯并[3,2-d]嘧啶酮类似物,可以从类似化合物制备,已被发现是有效的DPP-IV抑制剂 。 DPP-IV抑制剂能够有效降低血糖,而不会引起体重增加和低血糖等风险,并实现对血糖的长期治疗控制 。这表明其在糖尿病治疗中的潜在应用。
癌症治疗
该化合物在抑制PKB方面发挥作用,PKB是调节生长和存活的细胞内信号通路中的关键组成部分,这表明其在癌症治疗中的潜在应用 。 PKB信号通路在癌症中经常失调,这使得PKB抑制剂成为潜在的抗肿瘤药物 .
生物利用度增强
该化合物已被用于开发口服生物利用度高的PKB抑制剂 。这表明其在提高其他药物生物利用度方面的潜在应用,特别是那些靶向PKB的药物。
肿瘤生长抑制
与“5-氯-6-(4-{5H-吡咯并[3,2-d]嘧啶-4-基}哌嗪-1-基)吡啶-3-腈”类似的化合物已被发现能以耐受性良好的剂量强烈抑制裸鼠中人肿瘤异种移植瘤的生长 。这表明其在抗肿瘤药物开发中的潜在应用。
作用机制
Target of Action
The primary targets of this compound are Bcl2 anti-apoptotic protein and cancer cell lines such as MCF7 . Bcl2 is a protein that regulates cell death (apoptosis), by either inducing (pro-apoptotic) or inhibiting (anti-apoptotic) apoptosis .
Mode of Action
The compound interacts with its targets by binding to the Bcl2 anti-apoptotic protein . This interaction results in the up-regulation of P53, BAX, DR4, and DR5, and the down-regulation of Bcl2, Il-8, and CDK4 in treated MCF7 cells .
Biochemical Pathways
The compound affects the apoptosis pathway, a critical cellular mechanism that regulates cell death . The up-regulation of pro-apoptotic genes (P53, BAX, DR4, and DR5) and the down-regulation of anti-apoptotic genes (Bcl2) suggest that the compound promotes apoptosis in cancer cells .
Pharmacokinetics
The compound’s cytotoxic effects against various cancer cell lines suggest it has bioavailability .
Result of Action
The compound’s action results in increased activity of Caspase 8 and BAX, and decreased activity of Bcl2 in treated MCF7 cells . It also causes cell cycle arrest at the G1/S phase in MCF7 cells and induces apoptotic death of MCF7 cells . Additionally, the percentage of fragmented DNA was significantly increased in treated MCF7 cells .
Action Environment
The compound’s synthesis involves the use of a microwave technique, suggesting that the synthesis process may be influenced by environmental factors .
生化分析
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 5-Chloro-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is not well defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Subcellular Localization
It is unclear whether it has any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
5-chloro-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN7/c17-12-7-11(8-18)9-20-15(12)23-3-5-24(6-4-23)16-14-13(1-2-19-14)21-10-22-16/h1-2,7,9-10,19H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOUOWZNPWEPDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C#N)Cl)C3=NC=NC4=C3NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2401785.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone oxalate](/img/structure/B2401786.png)


![2-(4-chlorophenyl)-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2401791.png)

![N-(4-chlorobenzyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2401794.png)



![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide](/img/structure/B2401801.png)

![N-butyl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2401807.png)

